7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional substituents including a 3-chlorophenylmethylsulfanyl group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Pyrimidine Ring Formation: The pyrimidine ring is then constructed by reacting the triazole intermediate with suitable reagents such as amidines or guanidines under controlled conditions.
Introduction of Substituents: The 3-chlorophenylmethylsulfanyl and 4-fluorophenyl groups are introduced through nucleophilic substitution reactions, typically using chlorinated and fluorinated aromatic compounds as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated aromatic compounds, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-bromophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Uniqueness
The uniqueness of 7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds with different substituents.
Properties
IUPAC Name |
7-[(3-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5S/c18-12-3-1-2-11(8-12)9-25-17-15-16(20-10-21-17)24(23-22-15)14-6-4-13(19)5-7-14/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTTZRLTXWANRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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